molecular formula C14H13N5O B8644390 N-(8-Methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide CAS No. 88114-41-4

N-(8-Methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide

Cat. No.: B8644390
CAS No.: 88114-41-4
M. Wt: 267.29 g/mol
InChI Key: AVLOEGSIJCOHSS-UHFFFAOYSA-N
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Description

N-(8-Methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1-phenyl-1H-1,2,4-triazole-3-carboxamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures to facilitate the formation of the triazolopyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(8-Methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(8-Methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide involves the inhibition of specific enzymes and receptors. It binds to the active site of cyclin-dependent kinases, preventing their interaction with substrates and thus inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells. The compound also affects signaling pathways such as the ERK signaling pathway, resulting in decreased phosphorylation levels of key proteins involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-Methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide is unique due to its specific structural features that allow for selective inhibition of cyclin-dependent kinases. Its ability to induce apoptosis and affect multiple signaling pathways makes it a promising candidate for further development in cancer therapy .

Properties

CAS No.

88114-41-4

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

N-(8-methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide

InChI

InChI=1S/C14H13N5O/c1-9-12(11-6-4-3-5-7-11)18-14(17-10(2)20)19-13(9)15-8-16-19/h3-8H,1-2H3,(H,17,18,20)

InChI Key

AVLOEGSIJCOHSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N2C1=NC=N2)NC(=O)C)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.6 Parts of 8-methyl-7-phenyl-1,2,4-triazolo[2,3-c]pyrimidin-5-amine (Example 1) is suspended in 50 parts by volume pyridine and 10 parts by volume acetic anhydride. The solution is stirred at room temperature for approximately 18 hours until a clear solution is formed. After approximately 21 hours turbidity develops and a solid gradually forms. After standing for approximately 40 hours most of the solvent is removed in vacuo. The residue is stirred in water, filtered, washed with water and dried. The product is recrystallized from methanol to give N-[8-methyl-7-phenyl-1,2,4-triazolo[2,3-c]pyrimidin-5-yl]acetamide having the formula: ##STR8##
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